molecular formula C19H16ClN3O3S B6549701 1-[(4-chlorophenyl)methyl]-6-oxo-N'-[2-(thiophen-2-yl)acetyl]-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040664-31-0

1-[(4-chlorophenyl)methyl]-6-oxo-N'-[2-(thiophen-2-yl)acetyl]-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B6549701
CAS No.: 1040664-31-0
M. Wt: 401.9 g/mol
InChI Key: PMRMUJLDOFUJEG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a thiophene ring, and a carbohydrazide group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These can include its solubility, melting point, boiling point, and reactivity. Without specific studies or data on this compound, it’s difficult to provide an analysis .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Thiophene derivatives, for example, have been found to have antimicrobial activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on this compound, it’s hard to provide a detailed analysis .

Future Directions

Research into new compounds with potential biological activity is ongoing. This compound, with its complex structure and functional groups, could be of interest in the development of new pharmaceuticals or other applications .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-oxo-N'-(2-thiophen-2-ylacetyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-15-6-3-13(4-7-15)11-23-12-14(5-8-18(23)25)19(26)22-21-17(24)10-16-2-1-9-27-16/h1-9,12H,10-11H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRMUJLDOFUJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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